N-(2-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-(2-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridazinone Moiety: This step involves the reaction of the piperidine intermediate with a pyridazinone derivative under suitable conditions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl ring.
Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone moiety.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-1-(1-methyl-6-oxopyridazin-3-YL)piperidine-4-carboxamide
- N-(2-Fluorophenyl)-1-(1-methyl-6-oxopyridazin-3-YL)piperidine-4-carboxamide
- N-(2-Iodophenyl)-1-(1-methyl-6-oxopyridazin-3-YL)piperidine-4-carboxamide
Uniqueness
N-(2-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
N-(2-bromophenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-21-16(23)7-6-15(20-21)22-10-8-12(9-11-22)17(24)19-14-5-3-2-4-13(14)18/h2-7,12H,8-11H2,1H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDNSADZNKSXKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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